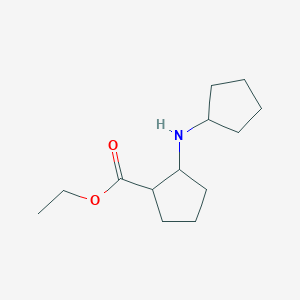

Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate

概述

描述

Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate is an organic compound with the molecular formula C13H23NO2 It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethyl ester group and a cyclopentylamino substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. Subsequently, the ester undergoes an amination reaction with cyclopentylamine under controlled conditions to yield the desired product. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) are typically used.

Catalysts: Acidic catalysts like sulfuric acid or hydrochloric acid.

Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including distillation and recrystallization to achieve high purity.

Quality Control: Rigorous testing to ensure the compound meets industrial standards.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. Proton transfers and elimination of ethanol yield cyclopentanecarboxylic acid derivatives .

-

Product : 2-(Cyclopentylamino)cyclopentanecarboxylic acid.

Base-Promoted Hydrolysis (Saponification)

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Cleavage releases the carboxylate anion and ethanol .

-

Product : Sodium or potassium salt of 2-(cyclopentylamino)cyclopentanecarboxylic acid.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst/Base | Temperature | Product |

|---|---|---|---|

| Acidic | H₂SO₄ | Reflux | Carboxylic acid |

| Basic | NaOH | Reflux | Carboxylate salt |

Aminolysis and Amide Formation

The ester reacts with amines (e.g., ammonia, alkylamines) to form amides via nucleophilic acyl substitution :

-

Mechanism : The amine attacks the carbonyl carbon, displacing ethoxide.

-

Product : 2-(Cyclopentylamino)cyclopentanecarboxamide derivatives.

-

Example : Reaction with benzylamine yields N-benzyl-2-(cyclopentylamino)cyclopentanecarboxamide .

Key Insight : Steric hindrance from the cyclopentane ring may slow reaction kinetics compared to linear esters .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Product : 2-(Cyclopentylamino)cyclopentylmethanol.

-

Conditions : Anhydrous THF or diethyl ether, 0°C to room temperature .

Note : NaBH₄ may require activation with Lewis acids (e.g., CeCl₃) for efficient reduction .

Transesterification

The ethyl ester undergoes exchange with other alcohols under acidic or basic conditions:

-

Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, releasing ethanol.

-

Example : Reaction with methanol yields methyl 2-(cyclopentylamino)cyclopentanecarboxylate .

Reactivity of the Cyclopentylamine Group

The secondary amine participates in typical amine reactions:

Acylation

-

Reagents : Acetic anhydride or acetyl chloride.

-

Product : N-Acetyl-2-(cyclopentylamino)cyclopentanecarboxylate .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Product : N-Alkylated derivatives, though steric bulk may limit reactivity .

Grignard and Organometallic Reactions

The ester carbonyl reacts with Grignard reagents to form tertiary alcohols:

-

Mechanism : Nucleophilic attack by the organomagnesium species, followed by hydrolysis.

-

Example : Reaction with methylmagnesium bromide yields 2-(cyclopentylamino)-1-(cyclopentyl)propan-2-ol .

Limitation : Bulky substituents may hinder access to the carbonyl carbon, reducing yield .

Intramolecular Cyclization

Under acidic conditions, the amine may act as a nucleophile, leading to cyclization:

Metabolic Transformations (In Vivo)

In biological systems, esterases may hydrolyze the compound to its carboxylic acid, which could undergo further conjugation (e.g., glucuronidation) .

科学研究应用

Chemical Properties and Structure

Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate, with the chemical formula , features a cyclopentyl group attached to an amino acid derivative. Its unique structure allows for specific interactions with biological targets, making it a candidate for drug development.

Therapeutic Applications

1. Inhibition of Neutral Endopeptidase (NEP)

Research indicates that derivatives of this compound can act as inhibitors of neutral endopeptidase (NEP), an enzyme involved in the breakdown of bioactive peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, these compounds can enhance the effects of ANP, which is beneficial in treating conditions like hypertension and heart failure .

2. Cardiovascular Disorders

The inhibition of NEP is particularly relevant for cardiovascular disorders. Compounds similar to this compound have shown promise in clinical settings for managing diseases such as pulmonary hypertension and heart failure by prolonging the action of natriuretic peptides .

3. Cancer Research

The compound has also been investigated for its potential role in cancer therapy. Studies suggest that compounds with similar structures may inhibit autophagy processes, which are crucial for cancer cell survival. This could lead to new therapeutic strategies targeting cancer cells more effectively .

Case Studies

Case Study 1: NEP Inhibition and Heart Failure

A clinical trial explored the efficacy of NEP inhibitors derived from this compound in patients with chronic heart failure. Results indicated significant improvements in cardiac function and reduced hospitalization rates due to heart failure exacerbations .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating autophagy pathways. These findings suggest a dual mechanism of action that could be harnessed for developing novel anticancer therapies .

Data Table: Summary of Applications

作用机制

The mechanism of action of Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:

Binding to Active Sites: Inhibiting or activating enzyme activity.

Modulating Receptor Activity: Affecting signal transduction pathways.

Altering Cellular Processes: Influencing cellular metabolism and function.

相似化合物的比较

Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate can be compared with other similar compounds, such as:

Ethyl 2-oxocyclopentanecarboxylate: Similar ester structure but lacks the amino group.

Cyclopentanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopentane ring.

Uniqueness

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

生物活性

Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl and cyclopentanecarboxylic acid moieties. The chemical formula is , with a molecular weight of approximately 197.26 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The compound has been shown to inhibit specific kinases such as Janus kinases (Jak1, Jak2, Jak3) and other receptor tyrosine kinases, which are pivotal in mediating cellular responses to growth factors and cytokines .

In Vitro Studies

- Kinase Inhibition : this compound demonstrated significant inhibitory effects on Jak kinases in vitro. This inhibition was assessed using enzyme assays that measured the phosphorylation of substrate proteins in the presence of the compound.

- Cell Proliferation : In cell line studies, this compound exhibited anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. The IC50 values for various cancer cell lines were determined, showcasing its potential as an anticancer agent.

In Vivo Studies

- Animal Models : In murine models of cancer, administration of this compound resulted in reduced tumor growth compared to control groups. Histological analyses indicated decreased cellular proliferation and increased apoptosis within tumor tissues.

- Toxicity Assessment : Toxicological studies revealed that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cancer Treatment

A study involving this compound demonstrated its efficacy in treating breast cancer xenografts in mice. The compound was administered at varying doses over a period of four weeks, resulting in a dose-dependent reduction in tumor size.

Case Study 2: Inflammatory Disorders

In another study focusing on autoimmune conditions, the compound was evaluated for its ability to modulate immune responses. Results indicated that it effectively reduced inflammatory markers in animal models of rheumatoid arthritis, suggesting potential therapeutic applications beyond oncology.

属性

IUPAC Name |

ethyl 2-(cyclopentylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-2-16-13(15)11-8-5-9-12(11)14-10-6-3-4-7-10/h10-12,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXARRZSKDGTANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。